molecular formula C14H11Cl2N3O B14103210 N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B14103210
M. Wt: 308.2 g/mol
InChI Key: MPAQGIFPQORSKD-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C14H11Cl2N3O This compound is known for its unique structure, which includes a pyridine ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific combination of a pyridine ring and a hydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H11Cl2N3O/c1-9(10-5-6-11(15)12(16)8-10)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9-

InChI Key

MPAQGIFPQORSKD-NVMNQCDNSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.